molecular formula C18H16N2O5S B11405475 6,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

6,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

Cat. No.: B11405475
M. Wt: 372.4 g/mol
InChI Key: ILFGGPSFSRDSJZ-UHFFFAOYSA-N
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Description

6,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is a chromene-based sulfonamide compound. Chromenes are a class of organic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound has been studied for its potential as a carbonic anhydrase inhibitor, which could have implications in the treatment of various diseases, including glaucoma, epilepsy, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using a sulfonyl chloride derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, the compound can disrupt various physiological processes, leading to its therapeutic effects. The molecular targets include the active sites of carbonic anhydrase isoforms, where the compound binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide: This compound is similar but lacks the dimethyl groups at positions 6 and 8.

    4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide: Another similar compound without the dimethyl substitutions.

Uniqueness

The presence of the dimethyl groups at positions 6 and 8 in 6,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide enhances its inhibitory activity against certain carbonic anhydrase isoforms compared to its unsubstituted counterparts. This structural modification can lead to improved binding affinity and specificity, making it a more potent inhibitor .

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide

InChI

InChI=1S/C18H16N2O5S/c1-10-7-11(2)17-14(8-10)15(21)9-16(25-17)18(22)20-12-3-5-13(6-4-12)26(19,23)24/h3-9H,1-2H3,(H,20,22)(H2,19,23,24)

InChI Key

ILFGGPSFSRDSJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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